molecular formula C16H13ClFNO B4724229 N-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylacrylamide

N-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylacrylamide

Cat. No.: B4724229
M. Wt: 289.73 g/mol
InChI Key: HKCKABNQTVHCPU-PKNBQFBNSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylacrylamide, commonly known as CFMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFMPA belongs to the class of acrylamide derivatives and has shown promising results in preclinical studies as a modulator of ion channels and receptors.

Mechanism of Action

CFMPA acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmission. CFMPA also acts as an antagonist of the TRPV1 ion channel, which is involved in the sensation of pain and inflammation. By modulating these targets, CFMPA can reduce neuronal excitability and pain perception.
Biochemical and Physiological Effects:
CFMPA has been shown to have significant effects on the central nervous system, including the regulation of neuronal excitability, neurotransmission, and pain perception. CFMPA has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

CFMPA has several advantages for lab experiments, including its high purity and stability, which allows for accurate dosing and reproducibility of results. CFMPA also has a well-defined mechanism of action, which facilitates the interpretation of experimental data. However, CFMPA has several limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential toxicity at high doses.

Future Directions

For research include the optimization of CFMPA analogs with improved pharmacokinetic and pharmacodynamic properties, the evaluation of CFMPA in animal models of disease, and the development of novel drug delivery systems for CFMPA. Additionally, further investigation is needed to elucidate the precise mechanisms of action of CFMPA and its potential interactions with other drugs.

Scientific Research Applications

CFMPA has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders. CFMPA has been shown to modulate the activity of ion channels and receptors, such as the GABA-A receptor and the TRPV1 ion channel, which are involved in the regulation of neuronal excitability and pain perception.

Properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO/c1-11(9-12-5-3-2-4-6-12)16(20)19-13-7-8-15(18)14(17)10-13/h2-10H,1H3,(H,19,20)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCKABNQTVHCPU-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylacrylamide
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylacrylamide
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylacrylamide
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylacrylamide

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